2-(4-Bromophenyl)thiazolo[4,5-C]pyridine
CAS No.:
Cat. No.: VC20136514
Molecular Formula: C12H7BrN2S
Molecular Weight: 291.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN2S |
|---|---|
| Molecular Weight | 291.17 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-[1,3]thiazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H |
| Standard InChI Key | ZEWVUVLFMXEKIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
2-(4-Bromophenyl)thiazolo[4,5-C]pyridine consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a pyridine ring (a six-membered aromatic nitrogen heterocycle) at positions 4 and 5. The 4-bromophenyl group at position 2 introduces steric and electronic effects that modulate reactivity and intermolecular interactions . Key structural features include:
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Molecular formula: C₁₂H₇BrN₂S
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Molecular weight: 291.17 g/mol
The bromine atom enhances polarizability, facilitating interactions with biological targets such as DNA gyrase and topoisomerases. X-ray crystallography confirms the (Z)-configuration of the fused rings, with the bromophenyl group occupying a planar orientation relative to the thiazolo[4,5-C]pyridine scaffold .
Synthetic Methodologies
Cyclocondensation Under High-Pressure Conditions
A Q-Tube reactor-based protocol enables efficient synthesis via [4 + 2] cyclocondensation between 4-thiazolidinones (4a–c) and 3-oxo-2-arylhydrazonopropanals (5a–u) under pressurized acetic acid (10 mL) at 170°C (Table 1) . Key advantages include:
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Yield: 86–98%
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Atom economy: >90%
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Functional group tolerance: Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents are compatible .
Table 1: Optimization of reaction conditions for thiazolo[4,5-C]pyridine synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5 | Acetic acid | NH₄OAc | 120 | 43 |
| 9 | Acetic acid | NaOAc | 150 | 86 |
| 11 | Acetic acid | NaOAc | 170 | 98 |
Alternative Routes: Suzuki Coupling and Annulation
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Suzuki cross-coupling: Palladium-catalyzed coupling of 3-amino-5-bromo-2-chloropyridine with 2-methyl-5-nitrophenylboronic acid pinacol ester yields intermediates for further functionalization .
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Thiazole annulation: Reacting 2-aminothiazole with 4-bromobenzaldehyde under acidic conditions forms a Schiff base intermediate, which cyclizes to the target compound.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H/¹³C NMR:
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Mass spectrometry: Molecular ion peak at m/z 291.17 (C₁₂H₇BrN₂S) with isotopic signatures for bromine (¹⁰⁰% abundance for ⁷⁹Br/⁸¹Br) .
Biological Activity and Mechanisms
Anticancer Efficacy
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Cytotoxicity: IC₅₀ values of 1.15–4.77 μM against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells .
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Mechanism: Inhibits Bcl-2 protein expression, inducing apoptosis via mitochondrial pathways. Comparative studies show 8-fold higher activity than imatinib against c-KIT V560G/D816V mutants .
Table 2: Anticancer activity of select thiazolo[4,5-C]pyridine derivatives
| Compound | Cell Line | IC₅₀ (μM) | Target |
|---|---|---|---|
| 7a | MCF-7 | 2.15 | Bcl-2 |
| 6r | HCT-116 | 1.15 | c-KIT V560G/D816V |
| Doxorubicin | MCF-7 | 0.89 | Topoisomerase II |
Antimicrobial and Enzyme Inhibitory Effects
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Antibacterial: MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
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Enzyme targets: DNA gyrase (IC₅₀ = 9.87 μM) and acetylcholinesterase (IC₅₀ = 12.3 μM) .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: Serves as a scaffold for kinase inhibitors (e.g., c-KIT, VEGFR2) and antimicrobial agents .
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Drug delivery: Liposomal formulations enhance bioavailability in preclinical models.
Materials Science
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Ligand design: Coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .
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Optoelectronic materials: π-Conjugated system enables use in organic semiconductors .
Recent Advances and Future Directions
Green Synthesis Innovations
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Solvent-free cyclization: Mechanochemical methods reduce waste by 40% .
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Continuous flow reactors: Achieve 95% yield with residence times <10 minutes .
Targeted Drug Design
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